4-硝基烟酸 N 氧化物

描述

Synthesis Analysis

The synthesis of nitrones, including compounds similar to 4-Nitronicotinic acid N-oxide, can involve catalytic oxidations, condensations, and other reactions that are environmentally friendly and efficient. Techniques such as the decarboxylative oxidation of N-alkyl-α-amino acids have been applied to synthesize nitrones regioselectively (Murahashi & Imada, 2019).

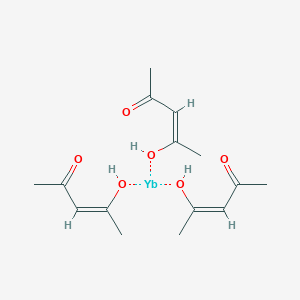

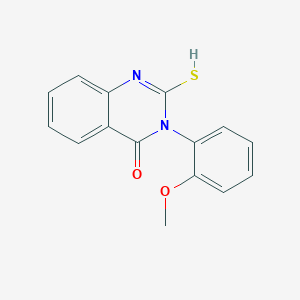

Molecular Structure Analysis

The molecular structure of nitrones is crucial for their reactivity and interaction with other molecules. The structure typically involves an N-O double bond, which is a key feature that determines the compound's reactivity in various chemical reactions, including cycloaddition reactions and interactions with metals.

Chemical Reactions and Properties

Nitrones are versatile reagents that undergo a variety of transformations, including [3+2]-dipolar cycloaddition reactions, to synthesize a wide array of heterocyclic compounds. These reactions are essential for the construction of nitrogen compounds, demonstrating the broad utility of nitrones as reactive intermediates beyond traditional applications (Anderson, 2016).

Physical Properties Analysis

While specific details about the physical properties of 4-Nitronicotinic acid N-oxide are not directly available, nitrones in general possess distinctive physical properties that contribute to their stability and reactivity. These properties are influenced by the nitrone's molecular structure and the nature of substituents attached to the nitrogen atom.

Chemical Properties Analysis

The chemical properties of nitrones, including 4-Nitronicotinic acid N-oxide, are defined by their reactivity patterns, such as their ability to form stable adducts with various dipolarophiles in cycloaddition reactions. Nitrones are also known for their interactions with metals, forming complexes that have been studied for their magnetic properties and potential applications in materials science (Caneschi et al., 1995).

科学研究应用

- Biochemistry : They can be used in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .

-

Nanotechnology : Metal oxide nanoparticles, which could potentially include “4-Nitronicotinic acid N-oxide”, have numerous applications in nanotechnology . They are used in the development of gas sensors for environmental gases, highly toxic gases, combustible gases, and volatile organic compounds . They also find use in batteries, magnetic storage media, various types of solar cells, catalysis, energy conversion, and antennas .

-

Consumer Products : Amine oxides, a class of compounds that “4-Nitronicotinic acid N-oxide” could potentially belong to, are commonly used in consumer products . They are found in shampoos, conditioners, detergents, and hard surface cleaners .

-

Electrochemical Detection and Energy Storage : Nickel oxide (NiO) nanoparticles, which could potentially include “4-Nitronicotinic acid N-oxide”, are essential to developing a wide range of important industrial products, including electrodes, catalysts, and sensors . These lead to diverse applications from electrochemical detection to energy storage and environmental remediation .

-

Photocatalysis : NiO nanoparticles exhibit higher reaction selectivity under solar-driven conditions . Thus, they are good candidates for photocatalysts, which can generate strong oxidizing and reducing agents for photodegradation of organic pollutants and other target molecules under normal temperature and pressure conditions . This gives rise to versatile applications for energy and environmental remediation .

-

Nanotechnology : Metal oxide nanoparticles, including potentially “4-Nitronicotinic acid N-oxide”, have numerous applications in nanotechnology . They are used in the development of gas sensors for environmental gases, highly toxic gases, combustible gases, and volatile organic compounds . They also find use in batteries, magnetic storage media, various types of solar cells, catalysis, energy conversion, and antennas .

-

Consumer Products : Amine oxides, a class of compounds that “4-Nitronicotinic acid N-oxide” could potentially belong to, are commonly used in consumer products . They are found in shampoos, conditioners, detergents, and hard surface cleaners .

安全和危害

4-Nitronicotinic acid N-oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and is harmful in contact with skin or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

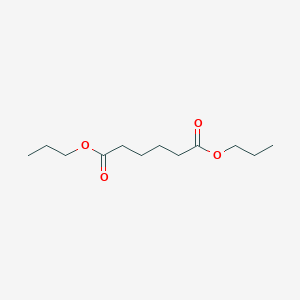

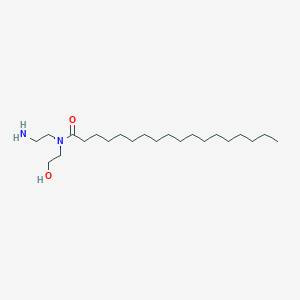

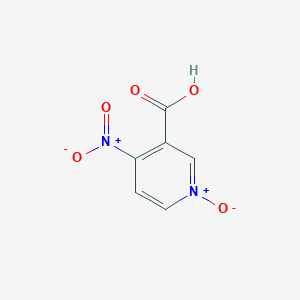

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6(10)4-3-7(11)2-1-5(4)8(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLXIYDCLHUDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287511 | |

| Record name | 4-Nitronicotinic acid N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitronicotinic acid N-oxide | |

CAS RN |

1078-05-3 | |

| Record name | 1078-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitronicotinic acid N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。